N-[2-chloro-5-(trifluoromethyl)phenyl]-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine is a member of (trifluoromethyl)benzenes.
Scientific Research Applications
Molecular Structure and Stability
- N-[2-chloro-5-(trifluoromethyl)phenyl]-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine and its related compounds have been synthesized and characterized, revealing the stabilization of their structure through both intramolecular and intermolecular hydrogen bonding. The compounds crystallize in the monoclinic system, showing that the geometry optimization performed using DFT methods is comparable with single crystal X-ray data. This stability is further indicated by the negative values of HOMO and LUMO energies, suggesting that these molecules are stable and resistant to spontaneous chemical reactions (Dani et al., 2013).
Biological Activity and Potential Applications
- Studies have revealed that derivatives of 1,3,4-thiadiazol-2-amine, a component of the compound , show significant anti-inflammatory and analgesic activities. These compounds' biological activity is emphasized by the semi-planar heterocyclic structure of the acridine nucleus, which likely contributes to reactivity with various biological receptors (Kothamunireddy & Galla, 2021).
Anticancer Properties
- A series of novel pyridine-containing 1,3,4-oxa/thiadiazol derivatives have been synthesized, exhibiting significant in vitro anticancer activity against various cancer cell lines. The antitumor efficacy of these compounds is highly dependent on their core structure and the nature of the heterocyclic ring attached to the pyridine moiety. This highlights the potential of the parent compound and its derivatives in the development of new anticancer agents (Hafez & El-Gazzar, 2020).
Properties
Molecular Formula |
C14H8ClF3N4S |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C14H8ClF3N4S/c15-10-2-1-9(14(16,17)18)7-11(10)20-13-22-21-12(23-13)8-3-5-19-6-4-8/h1-7H,(H,20,22) |
InChI Key |
NELTYWCUMXMUAA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC2=NN=C(S2)C3=CC=NC=C3)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC2=NN=C(S2)C3=CC=NC=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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